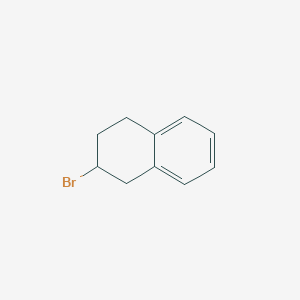
4-Chloro-2-(trifluoromethyl)phenol
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as halogenated phenols. These are phenols in which at least one hydrogen of the phenolic OH group is replaced by a halogen atom, and in this case, the compound is further substituted with a trifluoromethyl group.
Synthesis Analysis
The synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are closely related to 4-Chloro-2-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. The selectivity of this synthesis is attributed to the superior ortho-directing effect of the THP-protected hydroxy group compared to the CF3 group . Additionally, the synthesis of various substituted phenols, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, involves characterisation techniques including single-crystal X-ray diffraction, which confirms the planarity of the benzene ring system and the arrangement of substituent groups .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)phenol is not directly discussed in the provided papers. However, the structure of a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, has been determined through X-ray diffraction and optimized using density functional theory. The results show that the benzene ring system is planar and the substituent groups are arranged in specific dihedral angles .
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-2-(trifluoromethyl)phenol is not explicitly detailed in the provided papers. However, the photocatalytic degradation of 4-chlorophenol, a compound structurally similar to 4-Chloro-2-(trifluoromethyl)phenol, has been studied under visible light in the presence of TiO2. This process leads to the generation of chlorides and CO2, indicating that halogenated phenols can undergo oxidative degradation when exposed to certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds suggest that these types of molecules can exhibit interesting properties such as luminescence . The luminescent properties of halogenated phenols can be studied using various spectroscopic methods, and their reactivity with metal ions can lead to the formation of complexes with potential applications, such as anticancer activity demonstrated by a Cu(II) complex .
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : 4-Chloro-2-(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Bioactive Natural Products and Conducting Polymers
- Application : 4-Chloro-2-(trifluoromethyl)phenol is used in the synthesis of m-aryloxy phenols, which are important building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
3. Synthesis of Polymers and Monomers
- Application : 4-Chloro-2-(trifluoromethyl)phenol, also known as p-trifluoromethylphenol, is used in the synthesis of polymers and monomers .
- Results : The synthesized polymers and monomers have various applications in different industries .
4. Synthesis of Diaryl Ether
- Application : 4-Chloro-2-(trifluoromethyl)phenol (4-hydroxybenzotrifluoride) was used in the synthesis of diaryl ether .
- Results : Diaryl ethers have a wide range of applications in organic synthesis .
5. Synthesis of Fluorodifen
- Application : 2-Nitro-4-(trifluoromethyl)phenol, which can be derived from 4-Chloro-2-(trifluoromethyl)phenol, is used in the synthesis of fluorodifen .
- Results : Fluorodifen is a type of pesticide, and its synthesis would have applications in the agrochemical industry .
6. Synthesis of 2-Methyl-2-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Propionic Acid Ethyl Ester
- Application : 2-Nitro-4-(trifluoromethyl)phenol, which can be derived from 4-Chloro-2-(trifluoromethyl)phenol, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
- Results : The synthesized compound could have potential applications in various fields, but the specific applications were not detailed in the source .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512929 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenol | |
CAS RN |
53903-51-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

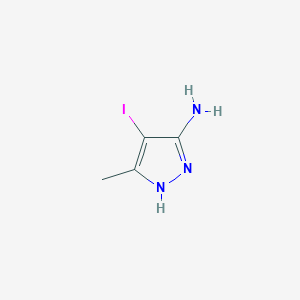
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
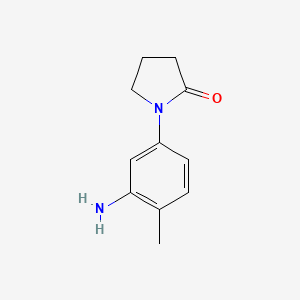
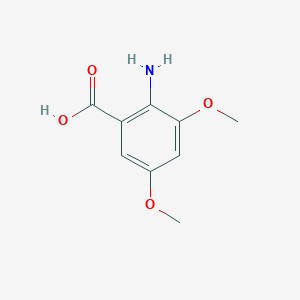
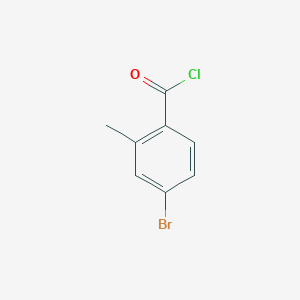
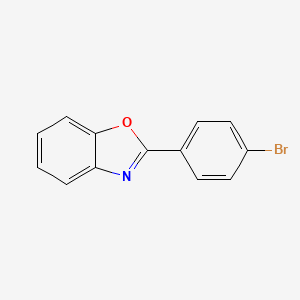
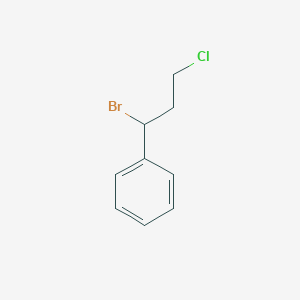
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

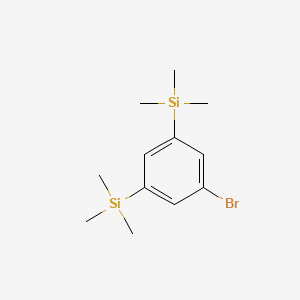
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

